1-ethyl-7-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
This compound belongs to the 1,8-naphthyridine class, characterized by a bicyclic aromatic system with nitrogen atoms at positions 1 and 6. The structure includes an ethyl group at position 1, a methyl group at position 7, a ketone at position 4, and a carboxamide group linked to a 4-phenoxyphenyl substituent at position 7.
Properties
IUPAC Name |
1-ethyl-7-methyl-4-oxo-N-(4-phenoxyphenyl)-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-3-27-15-21(22(28)20-14-9-16(2)25-23(20)27)24(29)26-17-10-12-19(13-11-17)30-18-7-5-4-6-8-18/h4-15H,3H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSIDHFFSSLVJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-7-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the naphthyridine class, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on various studies and findings.
- Molecular Formula : C₁₃H₁₅N₂O₃
- Molecular Weight : 265.27 g/mol
- LogP : 2.5 (indicating moderate lipophilicity)
Anticancer Properties
Research indicates that naphthyridine derivatives exhibit significant anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines.
- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G0/G1 and G2 phases in leukemia cells, effectively halting proliferation at concentrations of 7 μM and 45 μM, respectively .
- Induction of Apoptosis : It activates apoptosis pathways in tumor cells, promoting differentiation which may revert neoplastic cells to a more normal state .
- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against multiple cancer cell lines, including those from non-small cell lung cancer and cervical cancer .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. It has been observed to potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains, enhancing their efficacy significantly .
Specific Findings:
- The combination of this naphthyridine derivative with antibiotics like norfloxacin resulted in statistically significant improvements in bacterial inhibition (p < 0.0001) .
Summary of Research Findings
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer properties of naphthyridine derivatives, this compound was evaluated for its ability to induce apoptosis in human myeloid leukemia cells (Kasumi-1). Results indicated that it effectively triggered cell death pathways at specific concentrations while causing minimal harm to normal cells.
Case Study 2: Antibiotic Potentiation
Another study assessed the compound's ability to enhance the effectiveness of existing antibiotics against resistant bacterial strains. The results showed that when combined with norfloxacin, the compound significantly increased the antibiotic's potency, suggesting a potential role in treating infections caused by multi-drug resistant bacteria.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. Studies have shown that 1-ethyl-7-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide demonstrates activity against various bacterial strains, making it a candidate for antibiotic development .
Anticancer Properties : Preliminary investigations into the anticancer effects of this compound have revealed promising results. It has been noted to induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism appears to involve the inhibition of specific cellular pathways associated with tumor growth .
Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties. In vitro assays indicate that it can reduce the production of pro-inflammatory cytokines, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Pharmacological Insights
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics and an acceptable half-life, which are critical for drug development. Its bioavailability and metabolic stability are currently under investigation to optimize its therapeutic efficacy.
Material Science Applications
In addition to its biological applications, this compound has potential uses in material science. Its unique chemical structure allows it to be incorporated into polymer matrices for creating advanced materials with enhanced thermal and mechanical properties. Research is ongoing into its use as a stabilizer or additive in various industrial applications .
Case Studies
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The 1,8-naphthyridine scaffold is highly versatile, with modifications at positions 1, 3, 4, and 7 significantly altering biological activity and physicochemical properties. Below is a comparative analysis of key analogues:
Physicochemical Properties
- Analogues with fluorine substituents (ClogP ~3.5–4.0) balance hydrophobicity and bioavailability .
- Solubility :
- Carboxamide derivatives generally show moderate solubility in polar aprotic solvents (e.g., DMSO). Ester derivatives (e.g., Compound 22 ) are more lipophilic and less soluble in water .
Q & A
Q. Optimization Strategies :
- Use ultrasonic methods to enhance reaction efficiency (e.g., 60°C, 2 hours for sonochemical synthesis; ).
- Monitor reaction progress via thin-layer chromatography (TLC) with a 4:1 chloroform-methanol solvent system ().
How can in silico modeling predict the compound’s pharmacokinetic properties and biological targets?
Answer:
Advanced computational tools are critical for predicting:
- ADMET Properties : Tools like SwissADME or ADMETLab 2.0 assess solubility, permeability, and metabolic stability. For example, logP values >3 suggest high lipophilicity, requiring formulation adjustments ().
- Target Prediction : Molecular docking (AutoDock Vina) identifies interactions with kinases or DNA topoisomerases, common targets for naphthyridines ().
Q. Methodological Workflow :
Generate 3D structures using ChemDraw or Open Babel .
Perform molecular dynamics simulations (GROMACS) to assess binding stability.
Validate predictions with in vitro assays (e.g., enzymatic inhibition studies; ).
What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Answer:
Discrepancies in activity data often arise from:
Q. Resolution Steps :
Meta-Analysis : Compare data across studies using standardized metrics (e.g., normalized IC₅₀).
Dose-Response Validation : Repeat assays with Hill slope analysis to confirm potency ().
How can researchers optimize solubility for pharmacological testing without altering bioactivity?
Answer:
Solubility Enhancement Methods :
Q. Validation :
- Measure solubility via HPLC-UV in PBS (pH 7.4).
- Confirm bioactivity retention via MTT assays ().
Which advanced spectroscopic techniques are essential for structural characterization?
Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., aromatic protons at δ 7.2–8.5 ppm; ).
- FT-IR : Identify carbonyl stretches (C=O at 1650–1680 cm⁻¹; ).
- XRD : Confirm crystallinity (e.g., monoclinic lattice parameters; ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
